molecular formula C16H10INO5 B8359367 3-Iodo-8-methoxy-7-nitro-2-phenyl-chromen-4-one

3-Iodo-8-methoxy-7-nitro-2-phenyl-chromen-4-one

Cat. No. B8359367
M. Wt: 423.16 g/mol
InChI Key: QJYMXCBAJTXCSW-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a suspension of 3-iodo-8-methoxy-7-nitro-2-phenyl-chromen-4-one (903 mg, 2.1 mmol) in ethyl acetate (7 mL) and IMS (7 mL) was added SnCl2 (2.37 g, 10.5 mmol). The reaction mixture was stirred at 80° C. for 1.5 hours before cooling to cool to RT. The resultant mixture was partitioned between ethyl acetate and water and the phases separated. The aqueous layer was extracted with ethyl acetate and the combined organic extracts were washed with brine, dried (NaSO4), filtered, and the solvent removed in vacuo. The resulting residue was subjected to flash chromatography (SiO2, gradient 40-50% ethyl acetate in cyclohexane) to give the title compound as a yellow solid (752 mg, 91%). LCMS (Method G): RT=3.35 min, [M+H]+=394.
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.37 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([O:16][CH3:17])[C:7]([N+:13]([O-])=O)=[CH:8][CH:9]=2)[O:4][C:3]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl[Sn]Cl>C(OCC)(=O)C>[NH2:13][C:7]1[C:6]([O:16][CH3:17])=[C:5]2[C:10]([C:11](=[O:12])[C:2]([I:1])=[C:3]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[O:4]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
903 mg
Type
reactant
Smiles
IC1=C(OC2=C(C(=CC=C2C1=O)[N+](=O)[O-])OC)C1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
IMS
Quantity
7 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
The resultant mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC=C2C(C(=C(OC2=C1OC)C1=CC=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 752 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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